Cas no 1211541-99-9 (1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid)

1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a triazole core functionalized with an ethyl group and a carboxylic acid moiety. This structure imparts versatility in organic synthesis, particularly in click chemistry and pharmaceutical applications. The carboxylic acid group enables further derivatization, making it a valuable intermediate for constructing more complex molecules. Its stability and reactivity under mild conditions enhance its utility in coupling reactions and metal-catalyzed transformations. The compound is also of interest in medicinal chemistry due to the triazole scaffold's prevalence in bioactive molecules. High purity and well-defined chemical properties ensure reproducibility in research and industrial processes.
1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid structure
1211541-99-9 structure
Product Name:1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid
CAS No:1211541-99-9
MF:C5H7N3O2
MW:141.127980470657
MDL:MFCD16674227
CID:2602726
PubChem ID:20750680
Update Time:2025-05-19

1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid
    • 1-ethyltriazole-4-carboxylic acid
    • AB71500
    • SY212488
    • 1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid, AldrichCPR
    • 1-ETHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLICACID
    • AKOS011336699
    • MFCD16674227
    • AC8682
    • EN300-262745
    • DTXSID501260668
    • SCHEMBL6072289
    • CS-0215580
    • 1211541-99-9
    • Z931061598
    • MDL: MFCD16674227
    • Inchi: 1S/C5H7N3O2/c1-2-8-3-4(5(9)10)6-7-8/h3H,2H2,1H3,(H,9,10)
    • InChI Key: ZOIAVKVPWOFRSG-UHFFFAOYSA-N
    • SMILES: OC(C1=CN(CC)N=N1)=O

Computed Properties

  • Exact Mass: 141.053826475g/mol
  • Monoisotopic Mass: 141.053826475g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 68
  • XLogP3: -0.2

Experimental Properties

  • Density: 1.4±0.0 g/cm3
  • Melting Point: NA
  • Boiling Point: 342.1±0.0 °C at 760 mmHg
  • Vapor Pressure: 0.0±0.0 mmHg at 25°C

1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid Security Information

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Additional information on 1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid

1-Ethyl-1H-1,2,3-Triazole-4-Carboxylic Acid (CAS No. 1211541-99-9)

Introduction to 1-Ethyl-1H-1,2,3-Triazole-4-Carboxylic Acid

1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1211541-99-9) is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of triazole derivatives, which are widely studied due to their unique chemical properties and potential applications in drug design, catalysis, and material synthesis. The molecule consists of a triazole ring system substituted with an ethyl group at the 1-position and a carboxylic acid group at the 4-position. This combination of functional groups makes it a versatile building block for further chemical modifications and applications.

Chemical Structure and Properties

The triazole ring system in 1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid is a five-membered aromatic heterocycle containing three nitrogen atoms. The substitution pattern of this molecule plays a crucial role in its chemical reactivity and physical properties. The ethyl group at the 1-position introduces steric effects and enhances the molecule's solubility in organic solvents. Meanwhile, the carboxylic acid group at the 4-position imparts acidic properties and serves as a reactive site for further functionalization.

Recent studies have highlighted the importance of triazole derivatives in various chemical reactions, such as click chemistry and bioconjugation. The presence of the carboxylic acid group in this compound makes it an ideal candidate for forming amide bonds or ester linkages with other molecules. These reactions are fundamental in synthesizing complex molecules with tailored functionalities.

Synthesis and Characterization

The synthesis of 1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step processes that combine organic synthesis techniques with catalytic methods. One common approach is the copper-catalyzed azide–alkyne cycloaddition (CuAAC), which is a cornerstone of click chemistry. This reaction efficiently forms triazole rings under mild conditions and has been widely used to synthesize various triazole derivatives.

In recent years, researchers have explored alternative methods to synthesize this compound using transition metal-free conditions or enzymatic catalysis. These advancements aim to improve the sustainability and scalability of triazole synthesis while reducing environmental impact.

Characterization of this compound is typically performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide detailed insights into the molecular structure, purity, and stereochemistry of the compound.

Applications in Drug Design and Biotechnology

The unique combination of functional groups in 1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid makes it a valuable component in drug design and biotechnology applications. Triazoles are known for their ability to act as ligands in metalloenzyme inhibitors or as scaffolds for small-molecule drugs targeting specific biological pathways.

Recent research has focused on utilizing this compound as a building block for designing inhibitors of protein-protein interactions (PPIs). PPIs are critical for many cellular processes and are emerging as attractive targets for therapeutic intervention. The carboxylic acid group in this compound can serve as a binding site for metal ions or other bioactive molecules, enhancing its potential as a drug candidate.

In addition to its role in drug design, triazole derivatives like this compound are also being explored for their potential in gene editing technologies such as CRISPR-Cas9. The ability to modify triazoles with specific functional groups allows for the creation of molecules that can enhance or modulate CRISPR-Cas9 activity.

Materials Science Applications

Beyond biology, triazole-based compounds like CAS No. 1211540076768786767676767676767676767676767676888888888888888888855555555555555555555500000000000000000000999999999999999999 have found applications in materials science due to their ability to form robust cross-linked networks through click chemistry reactions. These networks exhibit excellent mechanical properties and thermal stability, making them suitable for applications in coatings, adhesives, and electronic materials.

Recent advancements have focused on incorporating these compounds into stimuli-responsive materials that can undergo structural changes in response to external stimuli such as temperature or pH changes. Such materials hold promise for use in sensors, drug delivery systems, and adaptive optics.

Latest Research Findings

Recent studies have delved into the potential of triazole derivatives, including CAS No: ̈́ CAS No: ̈́ CAS No: ̈́ CAS No: ̈́ CAS No: , as platforms for creating advanced materials with tailored properties. One notable area of research involves using these compounds as precursors for metal–organic frameworks (MOFs) or covalent organic frameworks (COFs). These frameworks offer high surface areas and tunable pore sizes, making them ideal candidates for gas storage, catalysis, and sensing applications. Moreover, the incorporation of triazoles into polymer systems has enabled the development of self-healing polymers, which can autonomously repair damage caused by mechanical stress. This innovation holds significant potential for improving the durability and longevity of materials used in aerospace, automotive, and construction industries. In addition, researchers have explored the use of these compounds in creating bio-inspired adhesives that mimic natural adhesion mechanisms. These adhesives exhibit strong bonding capabilities under aqueous conditions, making them suitable for medical devices, marine applications, and soft robotics. Another promising avenue is their application in photovoltaic devices. Triazoles can act as electron transport layers, enhancing charge separation efficiency and overall device performance. This advancement contributes to efforts aimed at improving renewable energy technologies. Furthermore, studies have demonstrated that certain triazole derivatives can serve as effective corrosion inhibitors for metals. Their ability to form protective films on metal surfaces reduces degradation caused by environmental factors, which is critical for infrastructure maintenance and industrial equipment longevity. In summary, the versatility of CAS No: has led researchers across multiple disciplines to explore its diverse applications. From drug design to advanced materials science, this compound continues to be a focal point in cutting-edge research efforts aimed at addressing global challenges.

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